Dioxidodiperoxidochromate(2-)

説明

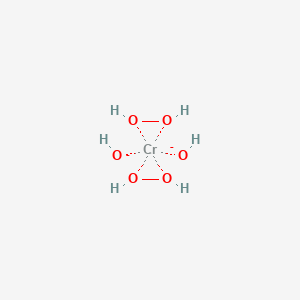

Dioxidodiperoxidochromate(2-), with the hypothetical formula $[Cr(O2)2O_2]^{2-}$, is a chromium-based peroxo complex characterized by a combination of oxide and peroxide ligands. Chromium peroxides are typically synthesized under controlled conditions due to their instability and reactivity. These compounds often exhibit strong oxidizing behavior, making them relevant in redox chemistry and catalytic applications.

特性

分子式 |

CrH6O6-2 |

|---|---|

分子量 |

154.04 g/mol |

IUPAC名 |

chromium;hydrogen peroxide;dihydroxide |

InChI |

InChI=1S/Cr.2H2O2.2H2O/c;2*1-2;;/h;2*1-2H;2*1H2/p-2 |

InChIキー |

RMCVXSVHRUXJPF-UHFFFAOYSA-L |

正規SMILES |

[OH-].[OH-].OO.OO.[Cr] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following comparison focuses on compounds with peroxo or oxalate ligands, as inferred from the provided evidence. Key differences in stability, hazards, and reactivity are highlighted.

Table 1: Comparative Analysis of Dioxidodiperoxidochromate(2-) and Related Compounds

Key Observations:

Structural and Functional Differences: Dioxidodiperoxidochromate(2-) is an inorganic peroxo complex, contrasting with Diisopropyl peroxydicarbonate (organic peroxide) and Cadmium oxalate (metal oxalate). The peroxo ligands in chromium and organic peroxides confer strong oxidizing capacity, while cadmium oxalate’s toxicity stems from cadmium ion release .

Stability and Reactivity: Organic peroxides like Diisopropyl peroxydicarbonate are notoriously unstable, decomposing explosively under mechanical stress or temperature fluctuations . Inorganic peroxo complexes (e.g., hypothetical chromium peroxides) may exhibit similar instability but differ in decomposition pathways due to metal coordination. Cadmium oxalate, while less reactive, poses environmental risks due to cadmium’s persistence .

Hazard Profiles :

- Diisopropyl peroxydicarbonate requires stringent safety measures (e.g., cold storage, shock avoidance) due to its explosive nature . In contrast, cadmium oxalate’s hazards relate to chronic toxicity rather than acute reactivity . Dioxidodiperoxidochromate(2-) would likely require precautions against oxidative damage and thermal decomposition.

Synthetic Considerations :

- The synthesis of peroxo complexes often involves redox reactions in acidic or alkaline media (analogous to methods for divalent metal ions described in ). However, chromium peroxides may necessitate stricter inert conditions compared to cadmium oxalate’s straightforward precipitation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。